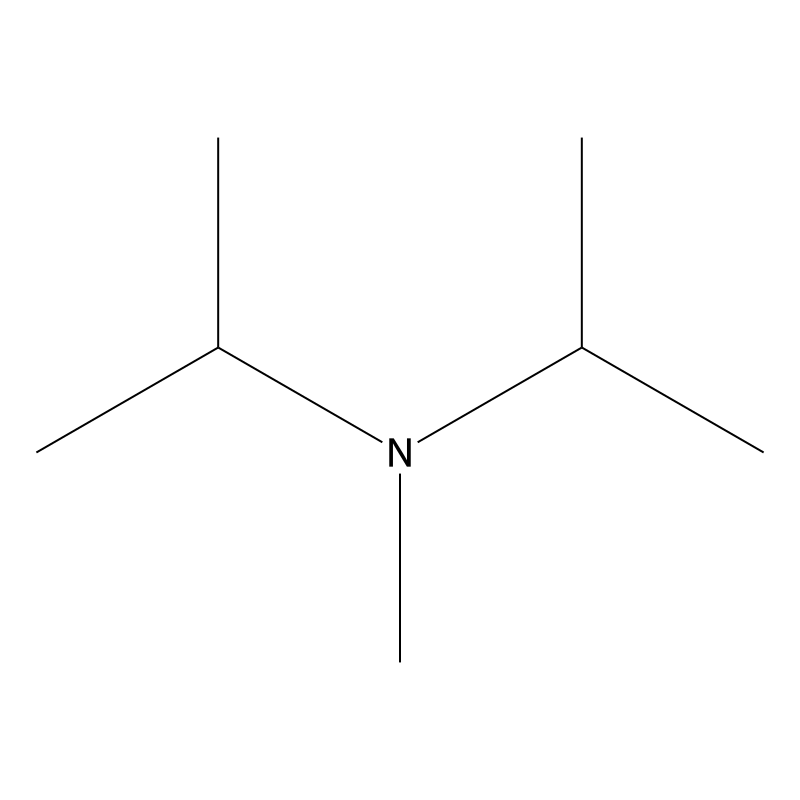N,N-Diisopropylmethylamine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Synthesis:
- As a Base: Due to its steric hindrance, N,N-Diisopropylmethylamine acts as a weak nucleophile while still possessing basicity. This makes it ideal for deprotonation reactions in organic synthesis, particularly for reactions involving strong acids. For instance, it is used in the Mannich reaction, a condensation reaction for synthesizing β-amino carbonyl compounds [PubChem, N,N-Diisopropylmethylamine, ].
- Catalyst: N,N-Diisopropylmethylamine can act as a catalyst in various organic transformations, such as aldol condensations and Diels-Alder reactions. Its steric bulk helps control the reaction pathway and improve selectivity [Sigma-Aldrich, N,N-Diisopropylmethylamine, ].
Analytical Chemistry:
- Extraction: N,N-Diisopropylmethylamine can be used as an extraction solvent for various organic compounds. Its lipophilic nature allows it to efficiently extract analytes from aqueous solutions [Sigma-Aldrich, N,N-Diisopropylmethylamine, ].
Material Science:
N,N-Diisopropylmethylamine, often referred to as Hünig's base, is a tertiary amine characterized by its molecular formula and a molecular weight of approximately 129.25 g/mol. The structure consists of a nitrogen atom bonded to two isopropyl groups and one methyl group, creating significant steric hindrance around the nitrogen. This steric hindrance limits the compound's nucleophilicity, making it a useful non-nucleophilic base in organic synthesis .
- Amide Coupling: It facilitates the formation of amides from carboxylic acids and amines without competing as a nucleophile due to its steric bulk .
- Alkylation Reactions: The compound can selectively alkylate secondary amines to form tertiary amines, minimizing side reactions that typically lead to quaternary ammonium salts .
- Transition Metal-Catalyzed Reactions: It serves as a base in cross-coupling reactions such as Heck and Sonogashira reactions, enhancing reaction efficiency by stabilizing intermediates .
The synthesis of N,N-Diisopropylmethylamine can be achieved through several methods:
- Alkylation of Diisopropylamine: The most common method involves the alkylation of diisopropylamine with methyl iodide or other suitable alkylating agents under basic conditions .
- Catalytic Reduction: Another approach includes the electrochemical reduction of azobenzenes using N,N-Diisopropylmethylamine as a mediator, showcasing its utility in more complex synthetic pathways .
- Reactions with Paraldehyde: A method detailed in patents involves reacting paraldehyde with diisopropylamine and metal hydrides under controlled conditions to yield N,N-Diisopropylmethylamine with varying yields based on reaction parameters .
N,N-Diisopropylmethylamine is widely used in organic chemistry for:
- Peptide Synthesis: It acts as a coupling agent, facilitating the formation of peptide bonds without interfering with the reaction mechanism due to its steric hindrance .
- Pharmaceutical Development: Its role as a non-nucleophilic base makes it valuable in synthesizing various pharmaceutical compounds.
- Material Science: Employed in polymer chemistry for modifying polymer structures through various coupling reactions .
N,N-Diisopropylmethylamine shares structural similarities with several other compounds, notably:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Triethylamine | Tertiary Amine | Less sterically hindered; stronger base than N,N-Diisopropylmethylamine |
| Diisopropylamine | Tertiary Amine | Lacks the methyl group; used similarly but less hindered |
| N,N-Diethylmethylamine | Tertiary Amine | Similar structure but with ethyl groups; less steric hindrance |
| N-Methylpyrrolidine | Heterocyclic Amine | Different ring structure; used in different applications |
N,N-Diisopropylmethylamine's unique steric hindrance and low nucleophilicity distinguish it from these compounds, making it particularly suitable for specific applications where these properties are advantageous .
XLogP3
GHS Hazard Statements
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Flammable;Corrosive








